N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide - 898454-20-1

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

Catalog Number: EVT-2495298
CAS Number: 898454-20-1
Molecular Formula: C19H19N3O6
Molecular Weight: 385.376
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

J147

Compound Description: J147, chemically named N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide, is a promising drug candidate for the treatment of Alzheimer's disease. [ [] ]

Relevance: While J147 doesn't share the core pyrazole structure of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, its structure and activity were compared to a series of 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles in a study exploring their potential as Alzheimer's disease treatments. [ [] ] This comparison highlights the exploration of various structural motifs for targeting this disease. Although J147 and the target compound have distinct core structures, their inclusion in the same study suggests a potential link in their development as therapeutics for similar targets.

1-(3,4-Dimethylphenyl)-4-phenyl-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This compound, 1-(3,4-dimethylphenyl)-4-phenyl-5-trifluoromethyl-1H-1,2,3-triazole, is one of seven 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles whose X-ray structures were determined and compared to that of J147. [ [] ] This study aimed to understand the structural features related to the promising activity of J147 in treating Alzheimer's disease.

Relevance: Although structurally dissimilar to N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, this triazole derivative falls under the same chemical class as other related compounds discussed in the context of Alzheimer's disease. [ [] ] The shared trifluoromethyl substituent and exploration within the same study as J147 suggest a possible connection in the pursuit of effective therapeutics for similar targets.

1-(3,4-Dimethylphenyl)-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This triazole derivative, 1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole, is another compound included in the study comparing the structures of seven triazole derivatives to J147. [ [] ] The study aimed to gain insights into the structural characteristics responsible for J147's potential in Alzheimer's disease treatment.

Relevance: While its core structure differs from N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, this compound belongs to the same chemical class as other related compounds investigated for their potential in Alzheimer's disease. [ [] ] The presence of the trifluoromethyl substituent and its inclusion in the study alongside J147 indicate a possible link in their development as treatments for similar biological targets.

1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This compound, 1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole, is part of a series of seven 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles whose structures were compared to that of J147, a potential Alzheimer's disease drug. [ [] ] The study aimed to identify the structural attributes contributing to J147's therapeutic promise.

Relevance: Despite the distinct core structure from N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, this triazole derivative is categorized within the same chemical class as other related compounds studied for Alzheimer's disease. [ [] ] Its shared trifluoromethyl group and evaluation in the same study as J147 imply a potential connection in their development as treatments for similar targets.

1-(2,4-Dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This triazole derivative, 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole, was one of the seven 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles whose structures were compared to J147. [ [] ] The study sought to comprehend the structural features associated with the promising activity of J147 in Alzheimer's disease treatment.

Relevance: Although structurally different from N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, this compound falls under the same chemical class as other related compounds considered in the context of Alzheimer's disease. [ [] ] The shared trifluoromethyl substituent and inclusion in the same study as J147 indicate a possible link in their pursuit as therapeutics for similar targets.

1-[2,4-Bis(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This triazole derivative, 1-[2,4-bis(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole, is another member of the series of seven 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles compared with J147 in a study exploring their potential as Alzheimer's disease treatments. [ [] ] This study aimed to understand the structural aspects related to J147's promising activity.

Relevance: While not directly sharing the core pyrazole structure of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, this compound is classified under the same chemical class as other related compounds discussed in relation to Alzheimer's disease. [ [] ] The common trifluoromethyl substituent and their examination within the same study as J147 suggest a potential connection in their development as therapeutics for similar targets.

1-(3,4-Dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This compound, 1-(3,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole, is part of the set of seven 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles whose X-ray structures were determined and compared to that of J147, a potential drug for Alzheimer's disease. [ [] ] This study aimed to identify the structural features that contribute to the promising activity of J147.

Relevance: Although structurally distinct from N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, this triazole derivative is categorized within the same chemical class as other related compounds investigated for their potential in Alzheimer's disease. [ [] ] Its shared trifluoromethyl group and evaluation in the same study as J147 imply a potential connection in their development as treatments for similar biological targets.

3-[4-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenol

Compound Description: This triazole derivative, 3-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenol, is another compound included in the study comparing the structures of seven triazole derivatives to J147. [ [] ] The study aimed to gain insights into the structural characteristics responsible for J147's potential in Alzheimer's disease treatment.

Relevance: While its core structure differs from N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, this compound belongs to the same chemical class as other related compounds investigated for their potential in Alzheimer's disease. [ [] ] The presence of the trifluoromethyl substituent and its inclusion in the study alongside J147 indicate a possible link in their development as treatments for similar biological targets.

3-(4-Benzylpiperidin-1-yl)-N-phenylpropylamine Derivatives

Compound Description: These compounds are a series of CCR5 antagonists. They possess a 3-(4-benzylpiperidin-1-yl)propylamine core and varying substituents on the phenyl ring. QSAR studies indicated that lipophilicity and electron-donating substituents on the phenyl ring are important for their binding affinity to the CCR5 receptor. [ [] ]

(2E)-1-{4-[2-(4-Chlorophenyl)-4-substitutedimino-1,3,5-dithiazino-6-yl]aminophenyl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Compound Description: This compound is part of a series of (2E)-1-{4-[2-(4-chorophenyl)-4-substitutedimino-1,3,5-dithiazino-6yl]aminophenyl}-3-(3,4-dimethoxy phenyl)prop-2-en-1-ones synthesized and characterized spectroscopically. [ [] ] The study emphasizes the importance of 1,3,5-dithiazine derivatives for potential medicinal, agricultural, and industrial applications.

2-Amino-4-carbonyl-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine

Compound Description: This compound is an intermediate in the synthesis of pemetrexed disodium, an anti-cancer drug. [ [] ] The described synthesis highlights the complexity of multi-step reactions required to produce pharmaceutical compounds.

(E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxy-5-(prenyl)phenyl)-prop-2-en-1-one

Compound Description: This chalcone derivative exhibits antimalarial activity in vitro. [ [] ] Molecular docking studies revealed its interaction with the Plasmodium falciparum dihydrofolate reductase - thymidylate synthase (PfDHFR-TS) enzyme, making it a potential lead compound for developing new antimalarial drugs.

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: ASP5854 is a novel, potent dual antagonist of adenosine A1 and A2A receptors. [ [] ] It exhibits beneficial effects in animal models of Parkinson's disease and cognition, making it a potential therapeutic candidate for these conditions.

Relevance: While ASP5854 doesn't share the same core structure as N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, it is mentioned in a study that discusses the effects of 8-((E)-2-(3,4-dimethoxyphenyl)ethenyl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002), a selective A2A antagonist. [ [] ] Both ASP5854 and KW-6002 are involved in modulating adenosine receptor signaling, which indirectly links them to the exploration of various chemical structures targeting similar pathways.

8-((E)-2-(3,4-Dimethoxyphenyl)ethenyl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002; istradefylline)

Compound Description: KW-6002, also known as istradefylline, is a specific adenosine A2A receptor antagonist used as an adjunctive therapy to levodopa in patients with Parkinson's disease. [ [] ]

(3,4-Dimethoxyphenyl)(5-(3,4-dimethoxyphenyl)-4-(hydroxymethyl)tetrahydrofuran-3-yl)methanol

Compound Description: This compound was isolated from the leaves and twigs of Mitrephora winitii. [ [] ] It exhibited anti-cancer activity against KB and MCF-7 cell lines, suggesting its potential as a lead compound for cancer drug development.

Properties

CAS Number

898454-20-1

Product Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

Molecular Formula

C19H19N3O6

Molecular Weight

385.376

InChI

InChI=1S/C19H19N3O6/c1-27-16-7-6-14(10-17(16)28-2)21-11-13(9-18(21)23)20-19(24)12-4-3-5-15(8-12)22(25)26/h3-8,10,13H,9,11H2,1-2H3,(H,20,24)

InChI Key

LBYFAOMFHNCVJC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.